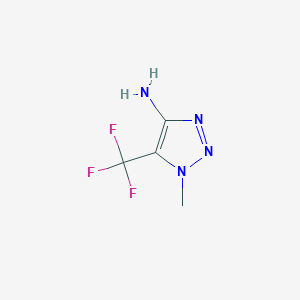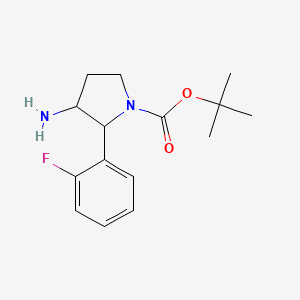
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
Méthodes De Préparation
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Analyse Des Réactions Chimiques
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole share structural similarities but differ in their chemical properties and applications.
Uniqueness: The unique combination of the triazole ring and the trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H5F3N4 |
|---|---|
Poids moléculaire |
166.10 g/mol |
Nom IUPAC |
1-methyl-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)3(8)9-10-11/h8H2,1H3 |
Clé InChI |
QHSPWBULVAJREK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)



![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


